molecular formula C36H56F3N7O12 B1450568 LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate CAS No. 99764-63-3

LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate

Cat. No.: B1450568
CAS No.: 99764-63-3
M. Wt: 835.9 g/mol
InChI Key: PEGIZLVJXSOCEX-HAYWJZKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate is a complex organic compound that features a trifluoroacetate group. This compound is notable for its unique chemical properties and potential applications in various scientific fields. The trifluoroacetate group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate typically involves multiple steps, starting with the preparation of the trifluoroacetate ester. One common method involves the reaction of trifluoroacetic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of trifluoroacetate esters can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Grignard reagents, organolithium compounds.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Oxidation: Amine derivatives.

    Substitution: Various substituted trifluoroacetate derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Mechanism of Action

The mechanism of action of LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate involves its interaction with molecular targets through the trifluoroacetate group. This group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, thereby modulating their activity. The nitro group can also participate in redox reactions, influencing the redox state of the target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H55N7O10.C2HF3O2/c1-8-9-10-25(31(45)36-21(6)29(43)39-27(16-20(4)5)34(48)51-7)37-32(46)26(17-22-11-13-23(14-12-22)41(49)50)38-33(47)28(18-42)40-30(44)24(35)15-19(2)3;3-2(4,5)1(6)7/h11-14,19-21,24-28,42H,8-10,15-18,35H2,1-7H3,(H,36,45)(H,37,46)(H,38,47)(H,39,43)(H,40,44);(H,6,7)/t21-,24-,25-,26-,27-,28-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGIZLVJXSOCEX-HAYWJZKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CO)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56F3N7O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate
Reactant of Route 2
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate
Reactant of Route 3
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate
Reactant of Route 4
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate
Reactant of Route 5
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate
Reactant of Route 6
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate

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